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molecular formula C6H7ClN2 B183378 2-chloro-N-methylpyridin-3-amine CAS No. 40932-43-2

2-chloro-N-methylpyridin-3-amine

Cat. No. B183378
M. Wt: 142.58 g/mol
InChI Key: GAZKXXATBWGUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07081453B2

Procedure details

To a solution of 2-chloro-3-pyridinamine (0.0465 mol) in THF (45ml) at −78° C. under N2 flow, lithium diisopropylamine (0.0513 mol, 2 M) was added dropwise. The mixture was allowed to warm to 0° C. and was stirred for 1 hour and then cooled to −78° C. Then iodomethane (0.0582 mol) was added and the reaction mixture was allowed to warm to room temperature and was stirred for 16 hours. A saturated NH4Cl-solution was added and the mixture was extracted with ethyl acetate. The separated organic layer was dried, filtered and the solvent was evaporated. The residue was purified by short open column chromatography over silica gel (eluent: hexane/ethyl acetate 80/20). The product fractions were collected and the solvent was evaporated, yielding 5.91 g of 2-chloro-N-methyl-3-pyridinamine (intermediate 28).
Quantity
0.0465 mol
Type
reactant
Reaction Step One
Quantity
0.0513 mol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.0582 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:9](NC(C)C)(C)C.[Li].IC.[NH4+].[Cl-]>C1COCC1>[Cl:1][C:2]1[C:7]([NH:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,4.5,^1:15|

Inputs

Step One
Name
Quantity
0.0465 mol
Type
reactant
Smiles
ClC1=NC=CC=C1N
Name
Quantity
0.0513 mol
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.0582 mol
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The separated organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by short open column chromatography over silica gel (eluent: hexane/ethyl acetate 80/20)
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC=C1NC
Measurements
Type Value Analysis
AMOUNT: MASS 5.91 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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